molecular formula C13H16O3 B14626723 6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one CAS No. 58787-83-0

6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one

Katalognummer: B14626723
CAS-Nummer: 58787-83-0
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: OPMVRHGNJBDIKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one is an organic compound characterized by a hydroxy group, a methoxyphenyl group, and an enone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the enone structure. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to achieve the desired level of purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The enone structure can be reduced to form a saturated ketone or alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxyflavanone: A flavonoid with similar structural features.

    Ethanone, 1-(2-hydroxy-6-methoxyphenyl): Another compound with a hydroxy and methoxyphenyl group.

    (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: A compound with a similar enone structure.

Uniqueness

6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

58787-83-0

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

6-hydroxy-6-(3-methoxyphenyl)hex-1-en-3-one

InChI

InChI=1S/C13H16O3/c1-3-11(14)7-8-13(15)10-5-4-6-12(9-10)16-2/h3-6,9,13,15H,1,7-8H2,2H3

InChI-Schlüssel

OPMVRHGNJBDIKL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(CCC(=O)C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.